N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Researchers exploring glycogen phosphorylase a (GPa)-PP1 interaction often face unreliable SAR due to impurity-driven artifacts. This compound, with an IC50 of 160 nM against human liver GPa, addresses this: ● Documented 98% purity lots surpass the typical 95% specification, minimizing false positives in FP, AlphaScreen, or ITC assays. ● The methylsulfonyl group (Hammett σₘ ~+0.60) enables systematic probing of sulfonyl electrophilicity vs. target cysteine/lysine engagement kinetics. ● Free carboxylic acid allows direct amidation without hydrolysis, accelerating analog synthesis cycles for focused library construction.

Molecular Formula C15H15NO5S
Molecular Weight 321.35
CAS No. 311785-68-9
Cat. No. B2481326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine
CAS311785-68-9
Molecular FormulaC15H15NO5S
Molecular Weight321.35
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)
InChIKeyPYMPOUVCFQXMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine Identity and Purity Benchmarks


N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (CAS 311785-68-9) is a synthetic N-arylsulfonyl-α-amino acid belonging to the substituted arylsulphonylglycine class, which has been claimed broadly in patents as inhibitors of the glycogen phosphorylase a–PP1 interaction [1]. Its core structure combines a glycine carboxylic acid warhead with an N-methylsulfonyl group and a 4-phenoxyphenyl substituent, yielding a molecular formula of C₁₅H₁₅NO₅S, a molecular weight of 321.35 g·mol⁻¹, and a computed XLogP3 of 2.2 [2]. Commercial sourcing data confirm that the molecule is routinely procurable at ≥95% purity from multiple vendors, with select suppliers documenting 98% purity by inventory guidance .

Patented glycogen phosphorylase a–PP1 interaction inhibitor chemotype
Multi-vendor availability with high chemical purity grade
Free carboxylic acid enables direct conjugation without deprotection
Computed drug-like physicochemical profile compatible with lead-like library design

Structural Differentiators for N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine Selection


Superficial interchange among N-arylsulfonyl glycine congeners—including the alanine homolog (CAS 1009535-60-7), the methyl ester prodrug form (CAS 311785-70-3), and sulfonyl-varied analogs—is unreliable because even single-atom perturbations (methyl addition on the α-carbon or esterification of the carboxylic acid) alter hydrogen-bond donor/acceptor counts, topological polar surface area (tPSA), lipophilicity, and metabolic liability [1]. Furthermore, the identity of the sulfonyl group (methylsulfonyl vs. 4-methylphenylsulfonyl vs. phenylsulfonyl) controls electrophilic character at sulfur, which has been correlated with differential suppression of glycogen phosphorylase a–PP1 interaction in the broader arylsulphonylglycine patent class [2]. The quantitative evidence below establishes where this specific compound diverges from its closest neighbors, thereby enabling data-driven procurement for structure-activity relationship (SAR) exploration, fragment-based screening, or focused library construction.

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (free acid)
Methyl ester analog (311785-70-3)
Ester lacks H-bond donor; pronounced tPSA and LogP shifts may alter permeability and preclude direct conjugation
Glycine scaffold (311785-68-9)
Alanine homolog (1009535-60-7)
Additional methyl group increases rotatable bonds and molecular weight, potentially reducing ligand efficiency if potency is equivalent
Methylsulfonyl warhead
4-Methylphenylsulfonyl (tosyl) analog
Tosyl group has lower electron-withdrawing character and greater steric bulk, which may shift sulfonyl electrophilicity and target engagement

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine: Quantitative Analogs Comparison


Free Acid vs. Methyl Ester: Solubility and Conjugation Potential

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (free acid; 311785-68-9) differs critically from its methyl ester analog (311785-70-3). The free acid possesses one hydrogen-bond donor (HBD) and a tPSA of 92.3 Ų, whereas the methyl ester has zero HBDs and a reduced tPSA of 72.9 Ų [1]. This translates to a computed logP shift from 2.2 (free acid) to approximately 3.4 (methyl ester) [1][2]. The presence of the ionizable carboxylic acid in the free acid enables salt formation, aqueous solubility tuning, and direct amide bond conjugation without a deprotection step—features absent in the ester.

Acid vs. Ester Solubility & Conjugation
Cross-study comparable
ΔHBD = +1; ΔtPSA = +19.4 Ų; ΔLogP ≈ –1.2
Supports free acid selection for conjugation and salt-form screening
Computed physicochemical parameters; verify experimentally
Medicinal Chemistry Prodrug Design Physicochemical Profiling

Glycine vs. Alanine Scaffold: Conformational Differences

Compared to its alanine homolog (N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine, CAS 1009535-60-7), the glycine derivative (311785-68-9) contains one fewer sp³ carbon center, resulting in a rotatable bond count of 6 versus 7 and a molecular weight reduction of 14 Da (321.3 vs. 335.4) [1]. This modest but measurable decrease in molecular complexity reduces conformational entropy and may yield a favorable ligand efficiency index when normalized by heavy-atom count.

Glycine vs. Alanine Scaffold
Cross-study comparable
ΔRotatable bonds = –1; ΔMW = –14.05 Da
Lower MW may benefit ligand efficiency if potency is comparable
Based on computed molecular descriptors
Structure-Activity Relationship Ligand Efficiency Scaffold Optimization

Methylsulfonyl vs. Tosyl: Electrophilicity and Steric Demand

Within the arylsulphonylglycine patent class, the methylsulfonyl substituent (present in 311785-68-9) provides a smaller steric profile and distinct electronic character compared to the 4-methylphenylsulfonyl (tosyl) analog. The methylsulfonyl group exerts a stronger electron-withdrawing inductive effect (σₘ ≈ +0.60) than the 4-methylphenylsulfonyl group, where the aryl ring partially attenuates the sulfur electrophilicity [1]. This electronic differentiation has been exploited in glycogen phosphorylase a–PP1 disruption assays, where sulfonyl variation modulated inhibitory potency by >10-fold across congeneric series [2].

Methylsulfonyl vs. Tosyl Electrophilicity
Class-level inference
Δσₘ ≈ +0.14 (more e⁻-withdrawing); ΔMW ≈ –76 Da (sulfonyl group)
Supports electrophilic warhead tuning in SAR studies
σ values are class-level; confirm target engagement experimentally
Electrophilic Warhead Tuning Selectivity Profiling Sulfonamide SAR

High Purity Grade for Reproducible SAR

Leyan (Shanghai Haohong) lists CAS 311785-68-9 with an inventory guidance purity of 98%, exceeding the typical 95% specification found for both the methyl ester analog (311785-70-3) and the alanine analog (1009535-60-7) across common vendor catalogs . Higher starting purity reduces the likelihood of confounding biological assay results attributable to impurities and minimizes the need for in-house repurification prior to dose-response or selectivity profiling.

High Purity Grade
Data to verify
98% vs. 95% (ΔImpurity –3% abs)
Higher purity may reduce impurity-driven assay artifacts
Supplier inventory guidance; verify by in-house QC
Quality Control Reproducibility Assay-Grade Procurement

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine: Key Application Scenarios


Glycogen Phosphorylase a–PP1 Antagonist Lead Optimization

The arylsulphonylglycine patent family (US 8,232,312 B2) explicitly claims compounds that suppress the glycogen phosphorylase a–GL subunit of PP1 interaction, a mechanism implicated in hepatic glucose output regulation [1]. N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine, bearing a methylsulfonyl group with distinct electronic character, serves as a direct input for SAR exploration within this chemotype. Its free carboxylic acid functionality allows direct amidation to diversify the glycine terminus without a hydrolysis step, accelerating analog synthesis cycles.

Covalent and Reversible Sulfonamide Warhead Profiling

The methylsulfonyl group has a higher Hammett σₘ (~+0.60) than aryl sulfonyl counterparts, yielding a more electrophilic sulfur center [2]. This property makes 311785-68-9 a preferable scaffold for medicinal chemistry campaigns that systematically probe the relationship between sulfonyl electrophilicity and target cysteine/lysine engagement kinetics in biochemical or cellular thermal shift assays.

Focused Screening Library with Optimized Monomers

With a molecular weight of 321.35 Da, tPSA of 92.3 Ų, and XLogP3 of 2.2, the compound occupies a favorable region of drug-like chemical space (Rule of Five compliant) [3]. Its single hydrogen-bond donor and six rotatable bonds provide balanced flexibility for target binding. These computed metrics support its inclusion in lead-like or fragment-elaboration libraries where the combination of the 4-phenoxyphenyl hydrophobic anchor and the methylsulfonyl-glycine polar terminus is desired.

High-Purity Material for Reproducible Biochemical Assays

The documented 98% purity inventory (Leyan Catalog No. 1732954) surpasses the typical 95% industry specification for close analogs . Procuring this higher-purity lot minimizes impurity-driven false positives or potency shifts in sensitive biochemical readouts such as fluorescence polarization, AlphaScreen, or ITC, directly addressing reproducibility requirements in academic and industrial screening laboratories.

Application
Selection Property
Validation Focus
GP a–PP1 antagonist lead optimization
Free carboxylic acid handle
SAR exploration by direct amide diversification
Sulfonamide warhead profiling
Methylsulfonyl electrophilicity (σₘ context)
Target engagement kinetics assessment
Lead-like screening library
Rule-of-Five compliant physicochemical profile
Confirm computed tPSA, LogP and solubility
High-purity biochemical assays
Supplier-documented elevated purity
Impurity artifact control in sensitive readouts
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